molecular formula C21H18N2O5 B444488 (2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate

(2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate

Cat. No.: B444488
M. Wt: 378.4g/mol
InChI Key: SWTRJHLQSXPFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate is a complex organic compound with the molecular formula C21H18N2O5 and a molecular weight of 378.4 g/mol . This compound is characterized by its chromen-7-yl acetate core, which is substituted with an acetylamino carbonyl group and a 4-methylphenyl imino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular processes.

Comparison with Similar Compounds

(2Z)-3-(acetylcarbamoyl)-2-[(4-methylphenyl)imino]-2H-chromen-7-yl acetate can be compared with other similar compounds, such as:

    3-[(acetylamino)carbonyl]-2-[(4-chlorophenyl)imino]-2H-chromen-7-yl acetate: This compound has a similar structure but with a 4-chlorophenyl group instead of a 4-methylphenyl group.

    3-[(acetylamino)carbonyl]-2-[(4-nitrophenyl)imino]-2H-chromen-7-yl acetate: This compound contains a 4-nitrophenyl group, which may confer different chemical and biological properties.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4g/mol

IUPAC Name

[3-(acetylcarbamoyl)-2-(4-methylphenyl)iminochromen-7-yl] acetate

InChI

InChI=1S/C21H18N2O5/c1-12-4-7-16(8-5-12)23-21-18(20(26)22-13(2)24)10-15-6-9-17(27-14(3)25)11-19(15)28-21/h4-11H,1-3H3,(H,22,24,26)

InChI Key

SWTRJHLQSXPFNS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)OC(=O)C)C(=O)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)OC(=O)C)C(=O)NC(=O)C

Origin of Product

United States

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